molecular formula C16H19NO3 B2503799 Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1935363-59-9

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2503799
CAS No.: 1935363-59-9
M. Wt: 273.332
InChI Key: JXWIBELPDMPXBO-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic framework with a benzyl ester group and an oxo (ketone) functional group at the 8-position. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity and metabolic stability .

Properties

IUPAC Name

benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-7-10-17(16(11-14)8-4-9-16)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWIBELPDMPXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)CCN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935363-59-9
Record name benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Functional Group and Substituent Variations

The following table summarizes key structural and physicochemical properties of benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group(s) Substituent Purity Storage Conditions
This compound* Not available C14H17NO3 (inferred) 255.29 (calculated) Oxo, ester Benzyl N/A N/A
tert-Butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate 778646-92-7 C13H21NO3 239.31 Oxo, ester tert-Butyl >95% 2–8°C; -20°C (1 month), -80°C (6 months)
tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate 1788041-51-9 C13H21NO3 239.32 Oxo, ester tert-Butyl >98% Not specified
5-Benzyl-5-azaspiro[3.5]nonan-8-amine 2361644-19-9 C15H22N2 230.35 Amine Benzyl 95% Not specified
5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one 1147112-75-1 C14H17NO2 231.29 Oxa (ether), ketone Benzyl N/A Unspecified

*Inferred from structural analogs.

Key Structural Differences and Implications

  • The benzyl group (e.g., in CAS 2361644-19-9) introduces aromaticity, which may influence π-π interactions in drug-receptor binding .
  • Functional Group Positioning :
    • Moving the oxo group from the 8-position (CAS 778646-92-7) to the 2-position (CAS 1788041-51-9) alters the electron distribution and hydrogen-bonding capacity, impacting reactivity and crystallinity .
  • Heteroatom Variations :
    • Replacing the oxo group with an amine (CAS 2361644-19-9) or oxa (ether) moiety (CAS 1147112-75-1) modifies polarity and metabolic stability .

Purity and Stability

  • tert-Butyl derivatives exhibit high purity (>95%) and defined storage protocols (e.g., -80°C for long-term stability) .
  • Benzyl analogs like 5-Benzyl-5-azaspiro[3.5]nonan-8-amine show 95% purity, though storage guidelines are less documented .

Biological Activity

Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a spirocyclic structure that incorporates nitrogen and oxygen functionalities. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 289.33 g/mol. The compound's structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : It can interact with cellular receptors, modulating their activity and potentially influencing signaling pathways related to cell growth and differentiation.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential application in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Pseudomonas aeruginosa128 µg/mLNo activity

These findings suggest that while this compound has some antimicrobial properties, its efficacy varies significantly among different bacterial strains.

Enzyme Inhibition Studies

In another study focused on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial in neurodegenerative diseases like Alzheimer's.

Enzyme IC50 (µM) Type of Inhibition
Acetylcholinesterase15Competitive
Butyrylcholinesterase30Non-competitive

The competitive inhibition of AChE indicates potential therapeutic applications in cognitive disorders where cholinergic signaling is impaired.

Future Directions

Research into this compound is ongoing, with a focus on enhancing its biological activity through structural modifications and exploring its full therapeutic potential. Future studies should aim to:

  • Investigate the compound's pharmacokinetics and bioavailability.
  • Conduct in vivo studies to assess therapeutic efficacy.
  • Explore the compound's interactions with other drugs to evaluate potential synergies or antagonistic effects.

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